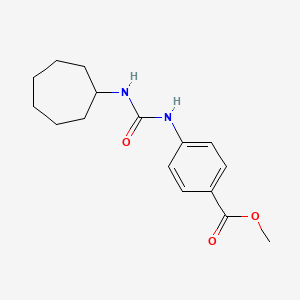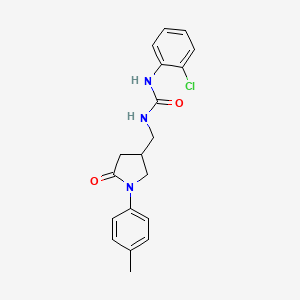
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their biological activities, which can provide insights into the possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related diaryl urea compounds involves the combination of aryl and urea groups. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines. Similarly, paper details the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These methods typically involve the formation of urea linkages through the reaction of amines with isocyanates or carbodiimides, which could be applicable to the synthesis of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea".
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The structure-activity relationship (SAR) is crucial in determining the biological activity of these compounds. For example, the substitution pattern on the aryl rings, as well as the nature of the substituents, can significantly influence the anticancer activity of these compounds, as demonstrated in paper .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents. The reactivity of the urea group and the presence of other functional groups can lead to transformations such as nitrosation, as mentioned in paper , where 1-aryl-3-nitroso-3-(2-chloroethyl) ureas were synthesized. These reactions can be leveraged to modify the biological activity or to introduce additional functional groups for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings and the urea moiety. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. While the provided papers do not directly discuss the physical and chemical properties of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea", they do provide insights into the properties of structurally related compounds, which can be indicative of the behavior of the compound .
Wissenschaftliche Forschungsanwendungen
Optoelectronic and Nonlinear Optical Applications
Compounds with similar structural motifs have been explored for their potential in optoelectronic device fabrications due to their significant electrooptic properties. For example, the study of a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, using computational approaches revealed superior properties such as high second and third harmonic generation values, suggesting potential applications in nonlinear optics and optoelectronic devices (Shkir et al., 2018). These findings highlight the relevance of structural analogs in developing materials with desirable optical and electronic characteristics.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, derivatives of similar compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. For instance, the synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate biologically active heterocyclic entities, demonstrated significant in vitro antibacterial and antifungal activities. Some compounds in this class also showed promising anticancer activity against different cancer cell lines, underscoring their potential as pharmaceutical agents (Katariya et al., 2021). This suggests that exploring the biological activity of structurally related compounds, such as "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea," could yield new insights into their therapeutic potential.
Material Science and Corrosion Inhibition
Research on similar compounds has also extended to material science, particularly in the study of corrosion inhibitors for mild steel in acidic solutions. Compounds with urea functionalities have been found to exhibit good inhibition efficiency, protecting steel surfaces from corrosion. The efficiency of such inhibitors is often attributed to their adsorption on metal surfaces, forming a protective layer that impedes corrosive reactions (Bahrami & Hosseini, 2012). This area of research demonstrates the utility of structurally similar compounds in applications beyond pharmacology, extending to materials science and engineering.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)23-12-14(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZRSAXCQRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)
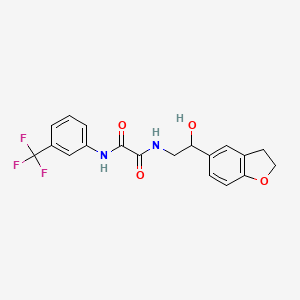
![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)
![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)
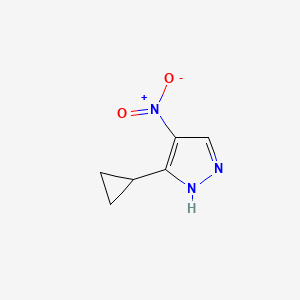
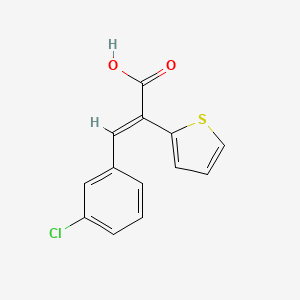
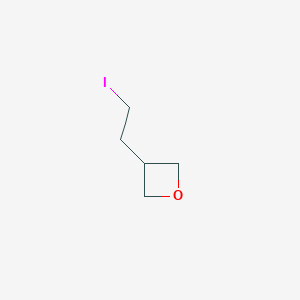
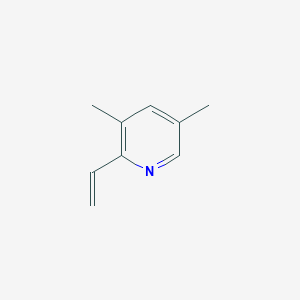
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
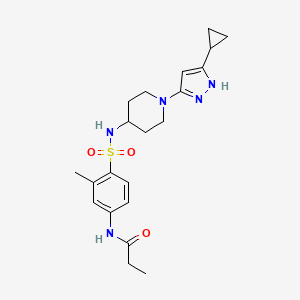
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
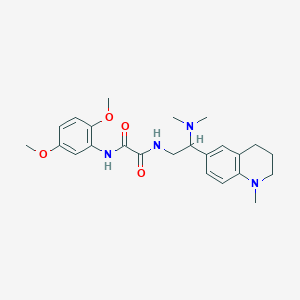
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
